3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid
Description
Properties
IUPAC Name |
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVMVYOBDWPPDU-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid typically involves multiple steps, starting with the formation of the pyrazole core One common approach is the reaction of hydrazine with a suitable β-diketone derivative to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and controlled conditions to ensure purity and yield. The process would be optimized to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The cyano group can be oxidized to form a carboxylic acid.
Reduction: : The cyano group can be reduced to form an amine.
Substitution: : The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of a carboxylic acid derivative.
Reduction: : Formation of an amine derivative.
Substitution: : Formation of various substituted pyrazole derivatives.
Scientific Research Applications
The compound "3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid" (C18H16FN3O4) has several potential applications in scientific research, particularly in the development of novel therapeutic agents. It is also known by the synonyms 882224-06-8, CHEMBL2153817, and others .
Properties and Structure
This compound has a molecular weight of 357.3 g/mol . Its IUPAC name is 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid . The compound's structure includes a pyrazole ring, a fluorophenyl group, and a propanoic acid moiety .
Key identifiers include:
- PubChem CID: 2389806
- InChI: InChI=1S/C18H16FN3O4/c1-2-26-18(25)13(10-20)9-14-11-22(8-7-16(23)24)21-17(14)12-3-5-15(19)6-4-12/h3-6,9,11H,2,7-8H2,1H3,(H,23,24)/b13-9-
- InChIKey: QLVMVYOBDWPPDU-LCYFTJDESA-N
- SMILES: CCOC(=O)/C(=C\C1=CN(N=C1C2=CC=C(C=C2)F)CCC(=O)O)/C#N
Potential Applications
While specific applications of 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid are not extensively documented in the search results, the presence of a pyrazole ring suggests potential biological activities. Pyrazole derivatives have demonstrated anti-inflammatory and anticancer properties.
Pharmaceutical Research
Due to the presence of the pyrazole moiety, this compound may be a valuable research tool in the study of various biological activities, including anti-inflammatory and anticancer effects.
Development of T3SS Inhibitors
Research has shown that some related compounds have been investigated as inhibitors of Type III Secretion System (T3SS) . T3SS is a virulence mechanism used by bacteria to inject proteins into host cells, and inhibitors of this system could be used as antibacterial agents .
Considerations
Mechanism of Action
The mechanism by which 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid exerts its effects involves its interaction with specific molecular targets. The cyano and ethoxy groups play a crucial role in binding to receptors or enzymes, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Similarities and Differences
The compound shares structural motifs with other pyrazole derivatives, such as (Z)-3-(5-((3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid (). Below is a comparative analysis:
Functional Group Impact on Bioactivity
- Electron-Withdrawing vs. In contrast, the isopropoxy-3-methylphenyl group in the thiazolidinone analog may improve membrane permeability due to its lipophilic nature .
- Cyan vs. Thioxo Groups: The cyano group in the target compound stabilizes the enone system via conjugation, while the thioxo group in the analog contributes to hydrogen bonding and redox activity, possibly explaining its antidiabetic properties .
Solubility and Pharmacokinetics
- The propanoic acid moiety in both compounds improves aqueous solubility, favoring oral bioavailability. However, the ethoxy ester in the target compound may act as a prodrug, undergoing hydrolysis in vivo to release the active acid form.
- The thioxothiazolidinone ring in the analog introduces rigidity, which may reduce metabolic degradation compared to the more flexible enone system in the target compound .
Research Findings and Data
Critical Analysis of Evidence
- This underscores the need for experimental validation.
- : The thiazolidinone analog offers insights into how substituent variation impacts bioactivity, though direct comparisons are constrained by differing core structures.
Biological Activity
3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid, commonly referred to as compound B2867016, is a synthetic organic compound with a complex structure that has garnered attention in pharmacological research. Its molecular formula is , and it exhibits various biological activities, making it a candidate for further investigation in medicinal chemistry.
Chemical Structure and Properties
The compound features a pyrazole ring, a cyano group, and an ethoxy substituent, which contribute to its unique reactivity and biological profile. The molecular weight of the compound is approximately 339.351 g/mol, and it typically achieves a purity of around 95% in research applications.
Biological Activity Overview
Research indicates that this compound has several notable biological activities:
- Antimicrobial Activity : Preliminary studies have shown that derivatives of pyrazole compounds often exhibit antimicrobial properties. For instance, compounds similar to B2867016 have been reported to possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of cholinesterase enzymes. For example, related compounds have demonstrated selective inhibition towards butyrylcholinesterase (BChE) with an IC50 value comparable to known inhibitors like physostigmine . This suggests potential applications in treating conditions like Alzheimer's disease.
- Anti-inflammatory Effects : Some studies suggest that the structural components of B2867016 may confer anti-inflammatory properties, although specific data on this compound is limited. Similar pyrazole derivatives have been shown to inhibit inflammatory mediators in vitro.
The mechanism by which 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid exerts its biological effects is not fully elucidated but likely involves interactions with specific molecular targets such as enzymes or receptors involved in neurotransmission and inflammation.
Case Studies and Research Findings
A variety of studies have explored the biological activity of compounds structurally related to B2867016:
Q & A
Q. What are the optimal synthetic routes for preparing 3-[4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-fluorophenyl)pyrazol-1-yl]propanoic acid with high purity?
- Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the pyrazole core. A modified Baker-Venkataram rearrangement (as used in structurally similar pyrazole derivatives) can be employed to prepare intermediates . Key steps include:
- Condensation of 4-fluorophenyl hydrazine with β-keto esters or cyanopropenoate derivatives under reflux in ethanol/acetic acid (7 hours, 45–86% yield) .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (absolute ethanol) to achieve >95% purity .
- Critical monitoring by HPLC and NMR to confirm the (Z)-stereochemistry of the propenyl group, as geometric isomerism impacts bioactivity .
Q. How can spectroscopic techniques (NMR, IR, HPLC) be applied to characterize this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–8.0 ppm for aromatic protons), the (Z)-propenyl group (coupling constant J = 10–12 Hz for trans-configuration), and the propanoic acid moiety (δ 2.5–3.5 ppm) .
- FT-IR : Identify key functional groups: C≡N stretch (~2200 cm⁻¹), ester C=O (~1700 cm⁻¹), and carboxylic acid O-H (~2500–3300 cm⁻¹) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to assess purity (>95%) and resolve stereoisomeric impurities .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate the electron density of the cyano and carboxylic acid groups to predict nucleophilic/electrophilic sites. For example, the electron-withdrawing 4-fluorophenyl group stabilizes the pyrazole ring, influencing reactivity .
- Molecular Docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2), leveraging the pyrazole scaffold’s known anti-inflammatory activity. Use software like AutoDock Vina to model binding affinities, focusing on hydrogen bonding with the propanoic acid group .
- Reaction Path Search : Apply ICReDD’s quantum chemical calculations to optimize reaction conditions (e.g., solvent polarity, temperature) and reduce trial-and-error experimentation .
Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected splitting in NMR or inconsistent HPLC retention times?
- Methodological Answer :
- NMR Anomalies : If splitting deviates from expected (Z)-stereochemistry, re-examine reaction conditions (e.g., light exposure causing isomerization). Use NOESY to confirm spatial proximity of propenyl substituents .
- HPLC Variability : Adjust mobile phase pH (e.g., 2.5–3.5) to improve peak resolution. Contradictions may arise from residual acetic acid in the sample; perform azeotropic drying post-synthesis .
- Cross-Validation : Combine LC-MS to confirm molecular weight (MW = 399.34 g/mol) and rule out degradation products .
Q. What structure-activity relationship (SAR) strategies can enhance the compound’s pharmacological profile?
- Methodological Answer :
- Pyrazole Modifications : Replace the 4-fluorophenyl group with electron-deficient aromatics (e.g., 4-CF3) to enhance COX-2 selectivity. Analogous pyrazole derivatives show improved IC50 values with halogen substitutions .
- Ester-to-Acid Conversion : Hydrolyze the ethoxy group to a free carboxylic acid for increased solubility and bioavailability. Monitor pH-dependent stability via accelerated degradation studies (40°C, 75% RH) .
- Propenyl Isomerism : Compare (Z) vs. (E) isomers in vitro. The (Z)-configuration may improve binding to hydrophobic enzyme pockets, as seen in similar enone-containing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
